molecular formula C7H13NO3 B2649035 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid CAS No. 1536873-76-3

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid

Cat. No.: B2649035
CAS No.: 1536873-76-3
M. Wt: 159.185
InChI Key: FEOYTKQMQQZJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid typically involves the formation of the oxetane ring followed by the introduction of the dimethylamino group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The dimethylamino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.

Scientific Research Applications

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Dimethylamino)oxetan-3-yl]acetic acid hydrochloride: This compound is a hydrochloride salt form and shares similar structural features.

    2-[3-(Dimethylamino)oxetan-3-yl]propanoic acid: This compound has a similar oxetane ring and dimethylamino group but differs in the length of the carbon chain.

Uniqueness

This compound is unique due to its specific combination of the oxetane ring and the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(dimethylamino)oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYTKQMQQZJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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